1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride

Description

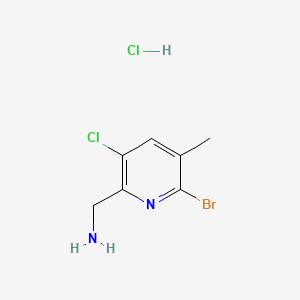

This compound features a pyridine core substituted with bromo (Br) at position 6, chloro (Cl) at position 3, and methyl (Me) at position 5. A methanamine group (-CH2NH2) is attached at position 2, forming a hydrochloride salt. Its molecular formula is C8H10BrCl2N2 (calculated from ), with a molecular weight of 293.98 g/mol (approximated based on substituents).

Properties

Molecular Formula |

C7H9BrCl2N2 |

|---|---|

Molecular Weight |

271.97 g/mol |

IUPAC Name |

(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H |

InChI Key |

PEOPHTNWIZWFNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1Br)CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of this compound involves a multi-step synthesis focusing on selective halogenation, introduction of the aminomethyl group, and salt formation. Key to success are controlled bromination conditions using N-bromosuccinimide at low temperatures and careful purification to achieve high purity and yield. The hydrochloride salt form enhances stability and utility in further applications. Industrial scale-up methodologies for related compounds provide a practical framework for production.

This detailed analysis synthesizes available literature and industrial process data to provide a comprehensive understanding of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products: The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

The following compounds share structural similarities but differ in substituent positions, halogens, or aromatic systems:

Key Observations

Halogenation Effects: Bromine at position 6 (target) vs. 5 () alters steric and electronic profiles. Bromine’s polarizability enhances halogen bonding, which may influence receptor binding .

Aromatic System Differences :

- The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and π-stacking interactions absent in the benzene-based analogue () .

Amine Group Modifications :

- Ethylamine in introduces a larger hydrophobic group, likely reducing aqueous solubility compared to the target’s methanamine .

Biological Activity

1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on current research findings.

- Molecular Formula : C7H9BrClN2·HCl

- Molecular Weight : 255.5 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 206-208 °C

- Solubility : Soluble in water and ethanol; slightly soluble in dichloromethane

The compound's halogenated pyridine structure contributes to its reactivity and interaction with biological targets, making it a subject of interest for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-chloro-3-methylpyridine with formaldehyde followed by treatment with methylamine hydrochloride. The resulting product is then reacted with hydrochloric acid to obtain the hydrochloride salt.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated pyridine derivatives have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine | TBD | Potentially active against Chlamydia |

| Spectinomycin | 128 | Reference compound |

| Penicillin | ~3 | Reference compound |

The specific activity of this compound has not been extensively quantified, but its structural similarities suggest a potential for antibacterial and antifungal properties .

Anticancer Potential

Limited studies suggest that this compound may possess anti-cancer properties. It has been proposed as a starting point for developing new drugs targeting cancer cells. The presence of halogen substituents is believed to enhance its biological activity, potentially leading to selective cytotoxicity against tumor cells .

Case Studies and Research Findings

- Antichlamydial Activity Study :

- Toxicity and Safety Assessments :

Future Directions

Research on this compound is still in its infancy, with several potential avenues for future exploration:

- Mechanism of Action : Investigating how this compound interacts at the molecular level with biological targets.

- Synthesis of Novel Derivatives : Developing new analogs that may enhance efficacy or reduce toxicity.

- Expanded Biological Testing : Conducting broader antimicrobial and anticancer assays to fully characterize its bioactivity.

Q & A

Q. What are the key steps in synthesizing 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves three stages: (i) halogenation (bromination/chlorination) of the pyridine ring, (ii) introduction of the methanamine group, and (iii) salt formation with hydrochloric acid. Critical parameters include:

- Bromination/chlorination : Temperature control (e.g., 0–5°C for regioselective halogenation) and stoichiometric ratios of halogenating agents (e.g., NBS or Cl₂) to minimize by-products .

- Amination : Use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres to prevent oxidation .

- Salt formation : pH adjustment (<4) to ensure protonation of the amine and precipitation of the hydrochloride salt .

Yield optimization requires precise control of these variables, with deviations leading to side reactions (e.g., over-halogenation or incomplete reduction).

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) by increasing polarity, facilitating dissolution in buffer systems for in vitro studies. This is critical for dose-response experiments, where consistent solubility ensures reliable pharmacokinetic profiling .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR identifies substitution patterns on the pyridine ring (e.g., bromine at C6, chlorine at C3) and the methanamine group (δ ~3.2 ppm for CH₂NH₂) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 279.94 for C₇H₈BrClN₂) and isotopic signatures (Br/Cl) .

- XRD : Crystallography resolves stereochemical ambiguities, though challenges arise due to hygroscopicity .

Advanced Research Questions

Q. How can computational methods optimize regioselective halogenation in analogs of this compound?

Quantum mechanical calculations (e.g., DFT) predict electrophilic aromatic substitution (EAS) reactivity. For example:

- Electrostatic potential maps identify electron-rich positions (C5-methyl group directs bromine to C6 via steric/electronic effects) .

- Transition state modeling evaluates activation barriers for competing halogenation pathways (e.g., C3 vs. C6 bromination), guiding reagent selection (e.g., Br₂ vs. NBS) .

Experimental validation via HPLC or GC-MS quantifies regioselectivity, with discrepancies resolved through iterative computational refinement.

Q. What strategies mitigate enantiomeric impurity in chiral derivatives of this compound?

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Ru-BINAP) induce enantioselectivity during amination .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers, achieving >98% ee .

- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases resolves racemic mixtures, though scalability remains a challenge .

Q. How do steric and electronic effects of the 5-methyl group influence cross-coupling reactions?

The 5-methyl group:

- Steric hindrance : Limits Buchwald-Hartwig amination at C6-bromine due to proximity, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .

- Electronic effects : Electron-donating methyl group activates the pyridine ring for Suzuki-Miyaura coupling at C2, with Pd(OAc)₂/PCy₃ achieving >80% yield with aryl boronic acids .

Comparative studies with 5-H or 5-CF₃ analogs demonstrate reduced reactivity, confirming the methyl group’s dual role .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Contradiction : Some studies report potent MAO-B inhibition (IC₅₀ = 50 nM), while others show negligible activity .

- Resolution : Differences in assay conditions (e.g., pH, co-solvents like DMSO) may alter protonation states or aggregation. Standardized protocols (e.g., Tris buffer at pH 7.4, ≤0.1% DMSO) and orthogonal assays (e.g., SPR vs. fluorometric) are recommended .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Hydrolysis : The C6-Br bond is susceptible to nucleophilic attack in plasma (t₁/₂ ~2 h at 37°C), generating inactive 6-hydroxy derivatives. Stabilization strategies include:

Methodological Recommendations

- Synthetic scale-up : Use flow chemistry for hazardous steps (e.g., bromination) to improve safety and reproducibility .

- Data validation : Cross-reference computational predictions (e.g., EAS reactivity) with experimental kinetics to resolve mechanistic ambiguities .

- Biological assays : Include positive controls (e.g., selegiline for MAO-B inhibition) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.